1,2-Difluoro-4,5-dimethoxybenzene
Overview
Description
1,2-Difluoro-4,5-dimethoxybenzene is an aryl fluorinated building block . It has a linear formula of F2C6H2(OCH3)2 and a molecular weight of 174.14 .
Synthesis Analysis
This compound may be used in the synthesis of molecular crystals of [Li {N (SO2CF3)2} {C6H4 (OCH3)2}2] and [Li {N (SO2CF3)2} {C6F2H2 (OCH3)2}2], which have solid-state lithium ion conductivity .Molecular Structure Analysis
The molecular structure of 1,2-Difluoro-4,5-dimethoxybenzene consists of a benzene ring with two fluorine atoms and two methoxy groups attached to it .Physical And Chemical Properties Analysis
1,2-Difluoro-4,5-dimethoxybenzene is a solid with a density of 1.226 g/mL at 25 °C. It has a melting point of 41-43 °C and a boiling point of 183.7±35.0 °C at 760 mmHg . It has a molar refractivity of 39.6±0.3 cm^3 and a molar volume of 145.9±3.0 cm^3 .Scientific Research Applications
Organometallic Chemistry
1,2-Difluorobenzene derivatives, including 1,2-Difluoro-4,5-dimethoxybenzene, are recognized for their role in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce the ability to donate π-electron density, making them weakly binding to metal centers. This quality allows their use as non-coordinating solvents or readily displaced ligands in catalysis and organic synthesis (Pike, Crimmin, & Chaplin, 2017).
Redox Shuttle Stability in Lithium-Ion Batteries
Compounds like 3,5-di-tert-butyl-1,2-dimethoxybenzene, which are structurally similar to 1,2-Difluoro-4,5-dimethoxybenzene, have been synthesized and investigated for their potential as redox shuttle additives in lithium-ion batteries. Their solubility in carbonate-based electrolytes and electrochemical stability are notable properties that facilitate their practical use in battery technology (Zhang et al., 2010).
Non-aqueous Redox Flow Batteries
1,4‐Dimethoxybenzene derivatives, closely related to 1,2-Difluoro-4,5-dimethoxybenzene, exhibit high open-circuit potentials and electrochemical reversibility, making them suitable as catholytes in non‐aqueous redox flow batteries. Modifications like incorporating bicyclic substitutions have been explored to improve their chemical stability in the charged state, enhancing their suitability for energy storage applications (Zhang et al., 2017).
Synthesis of Fluorinated Compounds
1,2-Difluoro-4,5-dimethoxybenzene and related compounds are valuable in synthesizing various fluorinated organic compounds. These materials are crucial intermediates in many organic transformations, such as the formation of benzynes, a reactive intermediate in organic chemistry (Diemer, Leroux, & Colobert, 2011).
Photophysical Properties
Research on dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes, which include structural elements of 1,2-Difluoro-4,5-dimethoxybenzene, has shown that these compounds exhibit unique photophysical properties like fluorescence. They are studied for their potential in various applications, including organic electronics and photonics (Shimizu et al., 2011).
Safety And Hazards
properties
IUPAC Name |
1,2-difluoro-4,5-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAOVLXLTJXDGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357410 | |
Record name | 1,2-Difluoro-4,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Difluoro-4,5-dimethoxybenzene | |
CAS RN |
203059-80-7 | |
Record name | 1,2-Difluoro-4,5-dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203059-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Difluoro-4,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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